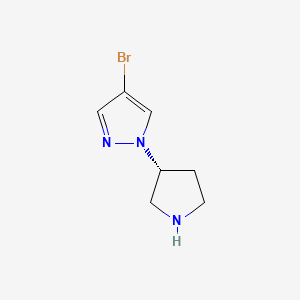
4-(Dimethylaminomethyl)phenylacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylaminomethyl)phenylacetic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . It is a hydrochloride salt form of 4-(dimethylaminomethyl)phenylacetic acid, which is commonly used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride typically involves the reaction of 4-(dimethylaminomethyl)benzyl chloride with sodium cyanide, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylaminomethyl)phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(Dimethylaminomethyl)benzoic acid.
Reduction: 4-(Dimethylaminomethyl)benzyl alcohol.
Substitution: Various substituted phenylacetic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Dimethylaminomethyl)phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylaminomethyl)benzoic acid
- 4-(Dimethylaminomethyl)benzyl alcohol
- 4-(Dimethylaminomethyl)benzyl chloride
Uniqueness
4-(Dimethylaminomethyl)phenylacetic acid hydrochloride is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for research and industrial applications .
Propiedades
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJPMJNSQQAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99985-53-2 |
Source


|
| Record name | Benzeneacetic acid, 4-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99985-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
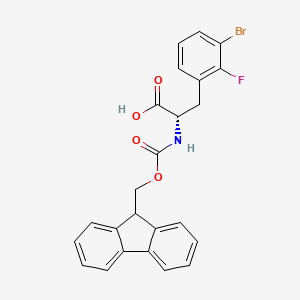
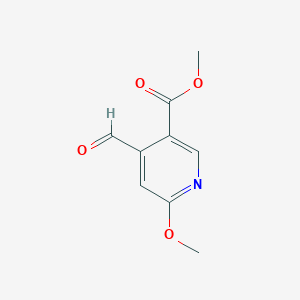
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B8096837.png)
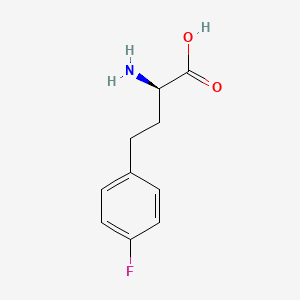
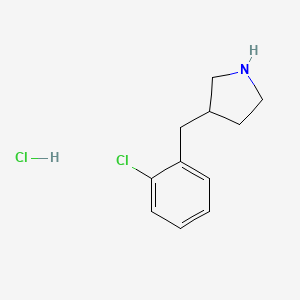


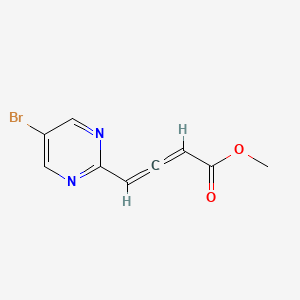
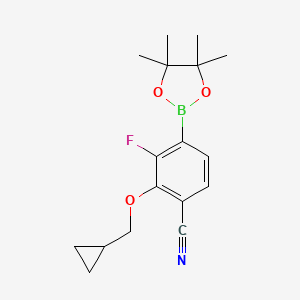
![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid](/img/structure/B8096918.png)
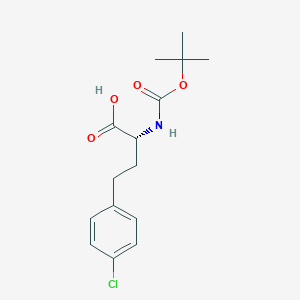
![2-[2-(Morpholinomethyl)phenyl]acetic acid HCl](/img/structure/B8096930.png)
